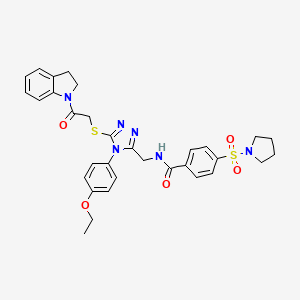

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N6O5S2/c1-2-43-26-13-11-25(12-14-26)38-29(34-35-32(38)44-22-30(39)37-20-17-23-7-3-4-8-28(23)37)21-33-31(40)24-9-15-27(16-10-24)45(41,42)36-18-5-6-19-36/h3-4,7-16H,2,5-6,17-22H2,1H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSYPMQVQUVUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by a triazole ring, an indole moiety, and various functional groups that enhance its biological activity. Its molecular formula is , with a molecular weight of 474.66 g/mol. The presence of the triazole and indole structures is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis and cell cycle arrest. Specifically, triazole derivatives can induce caspase-dependent apoptosis in various cancer cell lines, leading to reduced cell viability and increased DNA fragmentation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole Derivative A | HeLa | 10.5 | Apoptosis induction |

| Triazole Derivative B | MCF-7 | 15.2 | Cell cycle arrest |

| N-((4-(4-ethoxyphenyl)... | A549 | TBD | TBD |

Antimicrobial Activity

Compounds similar to N-((4-(4-ethoxyphenyl)-5... have demonstrated significant antimicrobial effects against various pathogens. In vitro studies suggest that these compounds can inhibit bacterial growth effectively. For example, benzothioate derivatives showed strong antibacterial activity against pathogenic bacteria compared to standard antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. The triazole moiety is known to interact with several enzymes involved in critical biological processes. For instance, some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a related triazole compound in human lung cancer cells (A549). The results indicated an IC50 value of approximately 12 µM, suggesting effective inhibition of cell growth through apoptosis mechanisms involving caspase activation.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of a similar indole-triazole derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.

The biological activity of N-((4-(4-ethoxyphenyl)-5... can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.

- Enzyme Inhibition : Competitive inhibition of enzymes such as AChE and BChE.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multi-step chemical reactions that typically include the formation of triazole rings and the introduction of various substituents to enhance biological activity. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation by targeting key signaling pathways associated with cancer cell survival and division. For instance, it disrupts the EWS-FLI1 oncogenic fusion protein's function, which is implicated in Ewing's sarcoma, leading to induced apoptosis in cancer cells .

Anti-inflammatory Effects

Additionally, the compound exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. Molecular docking studies suggest that it may serve as a promising lead for developing new anti-inflammatory agents .

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

- Ewing's Sarcoma : In a study focused on Ewing's sarcoma cells, N-(4-(pyrrolidin-1-sulfonyl)benzamide) derivatives demonstrated significant antiproliferative activity with a GI50 value indicating effective cell growth inhibition .

- Inflammation Models : In models of inflammation, the compound showed reduced levels of inflammatory cytokines and markers upon treatment, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Data Table

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares key structural motifs with several compounds described in the evidence, enabling comparisons of functional groups and their implications:

Table 1: Structural Comparison of Compound A with Analogues

Key Observations:

Triazole Core : Compound A’s 4H-1,2,4-triazole core is shared with compounds [7–9] (), which exhibit tautomerism between thiol and thione forms. The absence of an S–H IR band (~2500–2600 cm⁻¹) in Compound A’s analogs suggests stabilization in the thione tautomer, critical for electronic interactions .

Sulfonamide vs. Methoxy Groups : The pyrrolidine sulfonyl group in Compound A likely enhances solubility compared to methoxy-substituted analogs (), as cyclic amines improve water solubility via hydrogen bonding .

Thioether Linkage: The indolinone-thioether moiety in Compound A mirrors bioactive scaffolds in kinase inhibitors (e.g., sunitinib analogs). Similar linkages in ’s compounds suggest stability under physiological conditions .

Comparison with Analogues:

- Compound [7–9] : Synthesized via NaOH-mediated cyclization of hydrazinecarbothioamides, followed by S-alkylation .

- N-benzyl triazole derivatives (): Use bromoacetate intermediates for thioether formation, similar to Compound A’s indolinone linkage .

Physicochemical and Spectral Properties

While direct data for Compound A is unavailable, inferences can be drawn from analogs:

- IR Spectroscopy :

- Solubility: The pyrrolidine sulfonyl group likely increases aqueous solubility compared to non-sulfonylated triazoles (e.g., ’s methoxybenzamide derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.